2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid
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Overview
Description
2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the process . These systems allow for continuous production with better control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution reactions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles can be used depending on the desired product.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed based on the target transformation.
Major Products Formed
Deprotection: The major product is the free amino acid after removal of the Boc group.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules and probes.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the final product synthesized from the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonylamino)-3-aminopropionic acid
- Nα-Boc-L-2,3-diaminopropionic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other Boc-protected amino acids. This uniqueness can influence its reactivity and the properties of the peptides or other molecules synthesized from it.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-7-9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
OTCAYPVLVXQJGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCC1)C(=O)O |
Origin of Product |
United States |
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